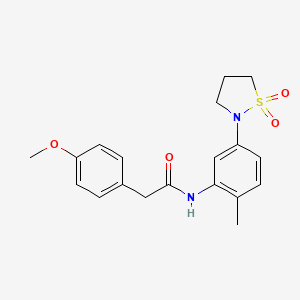

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide

Description

This compound features a 1,1-dioxidoisothiazolidine (isothiazolidine sulfone) core linked to a 2-methylphenyl group and a 4-methoxyphenyl acetamide moiety. The sulfone group enhances polarity and metabolic stability, while the 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-4-7-16(21-10-3-11-26(21,23)24)13-18(14)20-19(22)12-15-5-8-17(25-2)9-6-15/h4-9,13H,3,10-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMUDPWUYBGASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable thiazolidine derivative with an oxidizing agent to introduce the dioxido functionality.

Coupling with 2-methylphenyl acetamide: The intermediate is then reacted with 2-methylphenyl acetamide under specific conditions to form the desired compound.

Introduction of the methoxyphenyl group: Finally, the methoxyphenyl group is introduced through a substitution reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

Thiadiazole Derivatives

- Example : 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide ()

- Key Differences : Replaces isothiazolidine sulfone with a thiadiazole ring.

- Activity : Exhibits cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), superior to 5-fluorouracil in anticancer assays .

- SAR : The 4-methoxyphenyl group enhances cellular uptake, while the thiadiazole core improves π-π stacking with biological targets.

Oxadiazole Derivatives

- Example: N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide () Key Differences: Oxadiazole ring instead of isothiazolidine sulfone. Activity: Not explicitly stated, but oxadiazoles are known for antimicrobial and anticancer properties due to their electron-deficient nature .

Benzothiazole-Thiadiazole Hybrids

- Example: N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide () Key Differences: Benzothiazole-thiadiazole hybrid with a methoxyphenyl group. Activity: 100% effectiveness in anticonvulsant assays, attributed to hydrophobic benzothiazole interactions with neural targets .

Substituent Variations

Methoxyphenyl Position and Bioactivity

- 4-Methoxyphenyl : Common in and 14. Enhances solubility and target affinity via methoxy’s hydrogen-bond acceptor properties.

- 2-Methoxyphenyl : Seen in (Compound 5k, 5l). Lower melting points (135–140°C) compared to 4-substituted analogs, suggesting altered crystallinity .

Methyl Group on Phenyl Ring

Pharmacological and Toxicological Profiles

Anticancer Activity

- Target Compound : Likely shares antiproliferative effects with ’s BAI (a related isothiazolidine sulfone derivative), which inhibits uterine myoma cells without cardiovascular toxicity .

- Thiadiazole Analogs : ’s compound 7d shows IC₅₀ = 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil .

- Oxadiazole-Chalcone Hybrids (): IC₅₀ values in leukemia cell lines range from 2–10 µM, linked to chalcone’s Michael acceptor reactivity .

Anticonvulsant and Neuroactive Properties

Melting Points and Solubility

Tables

Table 1. Key Structural Analogs and Activities

Table 2. Substituent Impact on Bioactivity

| Substituent | Role in Activity | Example (Evidence) |

|---|---|---|

| 4-Methoxyphenyl | Enhances solubility and target affinity | Compounds 3i (10), 7d (16) |

| 2-Methylphenyl | Reduces steric hindrance, improves permeability | Target Compound |

| Sulfone Group | Increases metabolic stability | BAI (13, 15) |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Isothiazolidine moiety : This part of the molecule is significant for its biological interactions.

- Methoxyphenyl and methylphenyl substituents : These groups enhance the compound's pharmacological properties.

The molecular formula is , and it has a molecular weight of approximately 336.5 g/mol.

The primary mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide involves the inhibition of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2 activity, this compound can induce cell cycle arrest and potentially lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through its interaction with CDK2. Inhibition of this kinase disrupts normal cell proliferation pathways, thereby preventing the growth of cancerous cells. The potential application in oncology makes it a candidate for further investigation in cancer treatment strategies.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that the compound may also possess:

- Antimicrobial activity : Initial findings indicate that similar compounds with isothiazolidine structures exhibit antibacterial properties against various pathogens .

- Antifungal effects : Related studies show that compounds in this class can inhibit fungal growth, suggesting potential applications in treating fungal infections .

Study on Anticancer Activity

A study focused on the inhibition of CDK2 by this compound demonstrated a dose-dependent effect on cell viability in various cancer cell lines. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This data suggests that higher concentrations lead to significant reductions in cell viability, highlighting the compound's potential as an anticancer agent.

Synthesis and Optimization

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide typically involves several steps:

- Formation of Isothiazolidine : A cyclization reaction using a thioamide and an oxidizing agent.

- Substitution Reaction : Functionalization with methoxyacetamide through acylation under controlled conditions.

Optimization of these synthetic routes is essential for improving yield and purity, which are critical for pharmacological applications .

Q & A

Q. What are the key structural features of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(4-methoxyphenyl)acetamide, and how do they influence its reactivity and biological interactions?

The compound features an isothiazolidinyl dioxido moiety , a methyl-substituted phenyl ring , and a 4-methoxyphenyl acetamide group . The isothiazolidine ring contributes to electrophilic reactivity due to its sulfone group, while the methoxy and methyl substituents enhance hydrophobicity and influence binding to aromatic-rich biological targets (e.g., enzymes or receptors). Hydrogen bonding via the acetamide group further stabilizes interactions with polar residues in binding pockets .

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves multi-step protocols :

- Step 1 : Coupling of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylaniline with 4-methoxyphenylacetic acid via an amide bond formation (e.g., using EDCI/HOBt or DCC as coupling agents).

- Step 2 : Purification via column chromatography or recrystallization to achieve >95% purity.

Key conditions include anhydrous solvents (DMF or dichloromethane), controlled temperatures (0–25°C for coupling), and inert atmospheres to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide).

- HPLC for assessing purity (>98% is typical for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Comparative assay validation : Replicate studies using standardized protocols (e.g., ATP-based kinase assays for CDK2 inhibition).

- Structural analogs testing : Evaluate if minor impurities or stereochemical variations in synthesized batches affect activity.

- Meta-analysis : Cross-reference data with crystallographic studies (e.g., Protein Data Bank entries) to validate target binding modes .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?

- SAR studies : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or bulkier substituents) to enhance metabolic stability.

- Prodrug approaches : Introduce ester moieties to improve solubility.

- In silico modeling : Use tools like SwissADME to predict logP, CYP450 interactions, and blood-brain barrier permeability .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against cyclin-dependent kinase 2 (CDK2)?

- Molecular docking : Simulate binding using CDK2 crystal structures (PDB ID: 1HCL) to identify key interactions (e.g., hydrogen bonds with Glu81 or Lys89).

- Kinase inhibition assays : Measure IC₅₀ in a panel of kinases to assess selectivity.

- Cellular assays : Monitor cell cycle arrest (e.g., flow cytometry for G1 phase accumulation) in CDK2-dependent cancer lines (e.g., MCF-7) .

Q. What methodologies are effective for scaling up synthesis without compromising purity?

- Continuous flow chemistry : Enhances reproducibility and reduces side reactions.

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry).

- Quality-by-design (QbD) : Implement in-process controls (e.g., inline FTIR for real-time monitoring) .

Q. How should researchers address discrepancies in toxicity profiles observed between in vitro and in vivo models?

- Metabolite profiling : Use LC-MS to identify toxic metabolites formed in vivo.

- Species-specific assays : Compare hepatocyte toxicity (e.g., human vs. murine microsomes).

- Dose-ranging studies : Establish NOAEL (no-observed-adverse-effect-level) in rodent models before advancing to preclinical trials .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Production

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide Coupling | EDCI, HOBt, DMF, 0°C → RT | 78 | 95 |

| Purification | Silica gel (hexane:EtOAc 3:1) | 85 | 99 |

Q. Table 2. Comparative Bioactivity Data

| Study | Target | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|---|

| A | CDK2 | 12 ± 2 | ATP-based | |

| B | CDK2 | 45 ± 5 | Radioactive |

Q. Table 3. Toxicity Profile in Wistar Rats

| Dose (mg/kg) | ALT (U/L) | Creatinine (mg/dL) | Survival (%) |

|---|---|---|---|

| 50 | 35 ± 5 | 0.4 ± 0.1 | 100 |

| 200 | 120 ± 20 | 1.2 ± 0.3 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.